3-(Pyridin-2-YL)prop-2-enal

Description

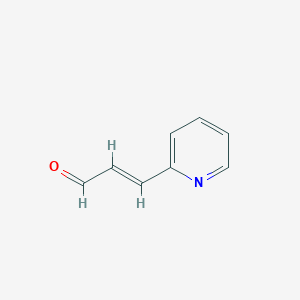

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-7H/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEJSCDZTXEUBM-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719726 | |

| Record name | (3Z)-3-(Pyridin-2(1H)-ylidene)prop-1-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863677-37-6, 28823-16-7 | |

| Record name | (3Z)-3-(Pyridin-2(1H)-ylidene)prop-1-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(pyridin-2-yl)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Pyridin 2 Yl Prop 2 Enal and Its Derivatives

Catalytic Strategies for Stereoselective Synthesis

The precise control of stereochemistry is paramount in modern organic synthesis, particularly for the production of biologically active molecules. Catalytic methods provide an efficient means to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of 3-(pyridin-2-yl)prop-2-enal (B1338223) derivatives.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. In the context of this compound and its analogues, organocatalysts have been employed to facilitate various transformations. For instance, the conjugate addition of nucleophiles to the α,β-unsaturated enal system can be rendered enantioselective through the use of chiral organocatalysts. acs.org One notable example involves the use of a Jørgensen–Hayashi catalyst in the conjugate addition of nitromethane (B149229) to cinnamaldehydes, a reaction that can be adapted for pyridyl analogues. acs.org N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts, capable of generating α,β-unsaturated acylazolium intermediates from enals, which can then undergo enantioselective annulation reactions with various nucleophiles to form complex heterocyclic structures. acs.orgaablocks.com

A series of pyridine-bridged organocatalysts functionalized with carboxyl or hydroxyl groups have been synthesized and successfully applied in the three-component reaction of carbon dioxide, epoxides, and aryl amines to produce 3-aryl-2-oxazolidinones, showcasing the versatility of pyridine-containing catalysts. sioc-journal.cn

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a broad spectrum of reactions for the synthesis and functionalization of pyridines and their derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, are instrumental in constructing the carbon skeleton of complex molecules. The Heck and Suzuki reactions can be employed to introduce the pyridyl group or to functionalize the propenal backbone.

Recent advancements have focused on the development of novel catalytic systems to improve efficiency and selectivity. For instance, iron-catalyzed radical cycloaddition reactions and manganese-catalyzed C-H activation provide new routes to functionalized pyridine (B92270) systems. mdpi.com Furthermore, [2+2+2] cycloaddition reactions catalyzed by various transition metals are a powerful method for the construction of the pyridine ring itself from simpler alkyne and nitrile precursors. scilit.com Copper-catalyzed three-component cascade annulations have also been developed for the regioselective synthesis of multiply substituted quinolines, a related class of heterocycles. scilit.com

The table below summarizes some transition metal-catalyzed approaches for the synthesis of pyridine derivatives.

| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Ref. |

| Pd(OAc)₂/Tri(2-furyl)phosphine | Catellani Reaction | Iodoquinoline, Iodoalkane, α,β-unsaturated ester | 2,3,4-trisubstituted-quinolines | nih.gov |

| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Three-component condensation | Aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Pyrazolo[3,4-b]pyridines | nih.gov |

| Mn catalyst | Radical Cyclization | 3-isocyano-[1,1′-biphenyl]-2-carbonitrile, arylboronic acid | Pyrrolopyridine derivatives | mdpi.com |

| Iron catalyst | Radical Cycloaddition | 2H-azirines, enamides | Pyrroles | mdpi.com |

| Cu(I) and Pd(II) | Metal Carbene Cyclization | Aminopyridines, alkynes | Imidazo[1,2-a]pyridines | beilstein-journals.org |

Enantioselective and Diastereoselective Routes

Achieving high levels of enantioselectivity and diastereoselectivity is a key challenge in the synthesis of complex molecules. For derivatives of this compound, this can be accomplished through various catalytic asymmetric reactions. Asymmetric 1,4-addition reactions to the enal system are a common strategy. acs.org Chiral-at-metal iridium(III) complexes have been used to catalyze the asymmetric 1,4-addition of indoles to β-nitroacrylates, a reaction that could be extended to pyridyl-substituted substrates. acs.org

Kinetic resolution of racemic starting materials is another powerful technique. For example, chiral N-heterocyclic carbene (NHC) catalysis has been used for the kinetic resolution of racemic N-aryl aminomaleimides through a (3+3) annulation with 2-bromoenals, yielding C–N axially chiral fused-dihydropyridinones with a stereogenic center. rsc.org

Furthermore, diastereoselective multicomponent reactions have been developed to construct complex heterocyclic systems with multiple stereocenters in a single step. A notable example is a four-component reaction of phosphonates, aldehydes, nitriles, and α-acidic isonitriles to produce 3,4-dihydropyridone derivatives with complete diastereoselectivity in favor of the cis-diastereomer. mdpi.com

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Solvent-Free and Aqueous Medium Syntheses

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. To this end, synthetic methods conducted in solvent-free conditions or in aqueous media are highly desirable. Solvent-free, one-pot, three-component reactions have been reported for the synthesis of various pyridine derivatives. For instance, the synthesis of pyrazolo[3,4-b]pyridines has been achieved in high yields at 100°C without any solvent. nih.gov Similarly, chromeno[2,3-b]pyridines have been prepared under solvent-free conditions via a one-pot, three-component reaction. nih.gov

Aqueous synthesis is another green alternative. A notable example is the use of a biimidazole Cu(I) complex supported on magnetic nanoparticles as a heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium, which avoids the use of toxic reagents and harsh reaction conditions. beilstein-journals.org The synthesis of 3,4-dihydropyridone derivatives has also been shown to have significantly improved yields when water is used as the solvent compared to ethanol. mdpi.com

The following table highlights some examples of green synthetic approaches.

| Reaction | Catalyst/Conditions | Solvent | Key Feature | Ref. |

| Synthesis of Pyrazolo[3,4-b]pyridines | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Solvent-free | High yield, one-pot | nih.gov |

| Synthesis of Chromeno[2,3-b]pyridines | γ-Fe₂O₃@HAp-TUD | Solvent-free | Green catalyst, one-pot | nih.gov |

| Synthesis of Imidazo[1,2-a]pyridines | MNP@BiimCu | Aqueous medium | Heterogeneous catalyst, avoids toxic reagents | beilstein-journals.org |

| Synthesis of 3,4-Dihydropyridones | None specified | Water | Improved yield compared to ethanol | mdpi.com |

| Synthesis of 3,4-DHPo derivatives | Infrared-assisted | Solvent-free | Multicomponent reaction, moderate yields | mdpi.com |

Sustainable Reagent and Catalyst Development

The development of sustainable reagents and catalysts is crucial for the long-term viability of chemical manufacturing. This includes the use of abundant and non-toxic metals, as well as the design of recyclable catalysts. Iron, being an earth-abundant and low-toxicity metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed reactions, such as the synthesis of pyridines from ketoxime carboxylates, have been developed with high efficiency. mdpi.com

Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are another cornerstone of green chemistry. The aforementioned magnetic nanoparticle-supported copper catalyst for imidazo[1,2-a]pyridine (B132010) synthesis is a prime example of a recyclable catalyst. beilstein-journals.org Another green catalyst, γ-Fe₂O₃@HAp-TUD, has been successfully used for the preparation of chromeno[2,3-b]pyridines under solvent-free conditions. nih.gov The development of such catalytic systems is a continuous effort in the field, aiming to make the synthesis of compounds like this compound and its derivatives more environmentally benign.

Mechanistic Investigations of Novel Synthetic Pathways

The synthesis of this compound is predominantly achieved via condensation reactions. Mechanistic studies, often supported by computational chemistry, are crucial for optimizing these pathways and discovering novel synthetic routes.

Reaction Pathway Elucidation

The most established route to this compound is the Claisen-Schmidt condensation, which involves the reaction of 2-pyridinecarboxaldehyde (B72084) with acetaldehyde (B116499) in the presence of a base. gordon.edu The reaction mechanism proceeds through several key steps:

Enolate Formation : A base, typically sodium hydroxide, abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion. gordon.edu

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Dehydration : The intermediate is protonated to form an aldol (B89426) addition product, which then readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated aldehyde, this compound. gordon.edu

Beyond this classic pathway, investigations into related structures suggest other potential synthetic routes. The Knoevenagel condensation, which utilizes active methylene (B1212753) compounds like malonic acid in the presence of a base such as pyridine or triethylamine, represents an alternative strategy for forming C-C double bonds in similar systems. rsc.org Furthermore, multi-component reactions, which can form complex molecules like pyridyl-cholestane derivatives in a single step, offer a pathway for creating highly substituted pyridine compounds through sequential condensation, cyclization, and aromatization steps. nih.gov

Transition State Analysis and Energy Profiles

While specific computational studies for the synthesis of this compound are not extensively documented, research on analogous systems provides significant insight into the reaction's energetics. Density Functional Theory (DFT) calculations are a powerful tool for mapping reaction mechanisms, identifying transition states, and determining activation energies. nih.govidsi.md

A theoretical study on the condensation of the isomeric 4-pyridinecarboxaldehyde (B46228) with aminobenzoic acids elucidates a two-stage reaction mechanism. idsi.md Each stage involves an intermediate and a transition state, with calculated activation energies that quantify the energy barriers for the reaction to proceed. idsi.md Such analyses reveal that the reaction is thermodynamically endothermic. idsi.md

Table 1: Theoretical Activation Energies for the Condensation of 4-Pyridinecarboxaldehyde with m-Aminobenzoic Acid Data derived from a DFT study on an analogous reaction system. idsi.md

| Reaction Stage | Transition State | Activation Energy (kcal/mol) |

| Stage 1 | Transition State 1 | 30.56 |

| Stage 2 | Transition State 2 | 39.42 |

Flow Chemistry and Continuous Processing in this compound Synthesis

The adaptation of synthetic methods from batch to continuous flow processing represents a significant advancement for the manufacturing of fine chemicals, including this compound. This technology offers numerous advantages in terms of safety, efficiency, scalability, and process control. d-nb.infobeilstein-journals.org

Continuous flow synthesis of this compound via a Claisen-Schmidt condensation can be envisioned by pumping streams of 2-pyridinecarboxaldehyde, acetaldehyde, and a base through a heated tube or packed-bed reactor. The use of microreactors or mesofluidic platforms allows for superior mixing and heat transfer compared to batch reactors. nih.gov This precise control over reaction parameters like temperature and residence time can lead to higher yields, improved selectivity, and the suppression of side products, such as those from subsequent Michael additions. nih.govacs.org

Research on related transformations demonstrates the feasibility and benefits of this approach. For instance, α,β-unsaturated ketones (chalcones) have been efficiently synthesized in a continuous-flow system where alkynes and aldehydes are passed through a reactor containing a heterogeneous solid acid catalyst, showcasing the potential for multigram-scale production. d-nb.infobeilstein-journals.org

Table 2: Example of Optimized Continuous-Flow Reaction Conditions Based on the synthesis of α,β-unsaturated ketones from phenylacetylene (B144264) and benzaldehyde. d-nb.info

| Parameter | Value |

| Catalyst | Amberlyst 15 (Solid Acid) |

| Temperature | 90 °C |

| Flow Rate | 0.5 mL/min |

| Technology | Flow Microwave |

| Yield | 84% |

The enhanced safety of flow chemistry is particularly notable, as the small reactor volumes minimize the inventory of potentially hazardous reagents at any given time. d-nb.info Furthermore, scalability is simplified; instead of using larger, more dangerous reactors, production can be increased by extending the operation time or by running multiple reactors in parallel. d-nb.info Recent developments have even demonstrated the scale-up of electrochemical conversions of α,β-unsaturated aldehydes in flow reactors, achieving high yields on a gram scale. acs.org The application of these established flow chemistry principles holds significant promise for the efficient, safe, and scalable industrial synthesis of this compound.

Reactivity Profiles and Transformational Chemistry of 3 Pyridin 2 Yl Prop 2 Enal

Nucleophilic Addition Reactions at the α,β-Unsaturated Carbonyl Moiety

The electronic structure of 3-(Pyridin-2-YL)prop-2-enal (B1338223) is defined by the electron-withdrawing nature of both the pyridine (B92270) ring and the aldehyde group. This configuration makes the α,β-unsaturated system highly susceptible to nucleophilic attack at two primary locations: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The competition between these two pathways is influenced by the nature of the nucleophile, with hard nucleophiles favoring 1,2-addition and soft nucleophiles preferring 1,4-addition. nsf.gov

Michael Additions and Conjugate Processes

The conjugate addition of nucleophiles to the β-position of the propenal moiety is a key reaction for this substrate, enabling the formation of a wide array of functionalized pyridine derivatives. While direct studies on this compound are specific, extensive research on analogous systems, such as trans-1,2-di-(2-pyridyl)ethylene, provides significant insight. In these systems, the pyridyl groups are believed to stabilize the intermediate carbanion formed after the initial nucleophilic attack, facilitating subsequent reactions. lookchem.comnih.gov

Organolithium reagents, typically considered hard nucleophiles, have been shown to react with olefinic pyridines. lookchem.com However, their reaction with 2-vinylpyridine (B74390) can lead to polymerization or dimerization, as the initial anionic intermediate attacks another molecule of the starting material. lookchem.com For substrates like trans-1,2-di-(2-pyridyl)ethylene, the resulting anionic intermediate is sufficiently stabilized to be trapped by various electrophiles, not just a proton. This suggests that this compound can undergo tandem Michael addition-electrophile trapping sequences. lookchem.comnih.gov

Modern organocatalysis has introduced methods for asymmetric Michael additions. Bifunctional catalysts, such as those derived from cinchona alkaloids (e.g., quinidine-derived thioureas), can facilitate the enantioselective addition of nucleophiles to similar α,β-unsaturated systems, like nitroolefins, by activating both the nucleophile and the electrophile through hydrogen bonding. youtube.comorganic-chemistry.org This approach allows for the synthesis of chiral N-heterocycles with high enantioselectivity. organic-chemistry.org

Table 1: Examples of Michael Donors for Conjugate Addition This table is based on common Michael donors used for α,β-unsaturated carbonyl compounds. nsf.gov

| Nucleophile (Michael Donor) | Resulting Adduct Type | Catalyst Example |

| Enolates (from ketones/esters) | 1,5-Dicarbonyl compound | Base (e.g., NaOEt) |

| Organocuprates (Gilman reagents) | β-Alkylated aldehyde | N/A (Stoichiometric) |

| Thiols | β-Thioether aldehyde | Base |

| Amines | β-Amino aldehyde | None or mild acid |

| Malonates | γ-Dicarbonyl compound | Base (e.g., NaH) |

| Nitroalkanes | γ-Nitro aldehyde | Organocatalyst (e.g., Thiourea) |

Selective Reductions of the Aldehyde and Alkene Functions

The selective reduction of the two reactive sites in this compound—the aldehyde and the carbon-carbon double bond—is a crucial transformation. The outcome depends on the choice of reducing agent and reaction conditions.

1,2-Reduction (Aldehyde Reduction): The reduction of the aldehyde to a primary alcohol, yielding 3-(pyridin-2-yl)prop-2-en-1-ol, can be achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a standard choice for this transformation as it is chemoselective for aldehydes and ketones over less reactive functional groups like alkenes and esters. acs.org The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol.

1,4-Reduction (Conjugate Reduction): The selective reduction of the alkene to afford the saturated aldehyde, 3-(pyridin-2-yl)propanal, is known as a conjugate reduction. This requires reagents that favor 1,4-addition of a hydride. Systems like nickel nanoparticles, generated in situ from nickel(II) chloride and lithium metal in the presence of an electron carrier, are effective for the conjugate reduction of various α,β-unsaturated carbonyl compounds under mild conditions. nih.gov Another established method involves the use of catecholborane, which can selectively deliver a hydride to the β-position. wikipedia.org

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the aldehyde and the alkene, leading to the formation of 3-(pyridin-2-yl)propan-1-ol.

Table 2: Reagents for Selective Reduction of α,β-Unsaturated Aldehydes

| Reagent | Primary Product | Type of Reduction |

| Sodium Borohydride (NaBH₄) | Allylic Alcohol | 1,2-Addition |

| Diisobutylaluminium Hydride (DIBAL-H) | Allylic Alcohol | 1,2-Addition |

| Nickel Nanoparticles/EtOH | Saturated Aldehyde | 1,4-Addition (Conjugate) |

| Catecholborane | Saturated Aldehyde | 1,4-Addition (Conjugate) |

| Lithium Aluminum Hydride (LiAlH₄) | Saturated Alcohol | Full Reduction |

Electrophilic Reactions and Functionalization of the Pyridine Ring

The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. However, the presence of the 2-alkenyl substituent and the nitrogen atom allows for specific functionalization strategies.

Directed Functionalization Strategies

The nitrogen atom in the pyridine ring strongly influences its reactivity. It can be protonated or coordinated to a Lewis acid, which deactivates the ring towards electrophiles. However, the nitrogen can also direct metallation to the ortho positions (C3 and C6).

One of the most powerful methods for functionalizing the pyridine ring is through directed ortho-metallation (DoM). By treating a substituted pyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), a proton can be abstracted from the position ortho to the directing group. While the propenal group itself is incompatible with strong bases, it can be temporarily protected or the reaction can be performed on a precursor molecule. For a 2-substituted pyridine like this compound, lithiation would be expected to occur at the C3 position, directed by the nitrogen atom. This lithiated intermediate can then be trapped with various electrophiles (e.g., alkyl halides, silyl (B83357) chlorides, carbon dioxide) to install a new substituent at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The pyridine ring of this compound can participate in these reactions, typically after being converted into a suitable derivative, such as a halopyridine or a pyridyl organometallic reagent.

For instance, if a halogen atom is introduced onto the pyridine ring (e.g., at the C4, C5, or C6 position), the resulting halo-pyridyl propenal can act as an electrophilic partner in reactions like the Suzuki, Heck, or Sonogashira couplings. youtube.com

Conversely, the pyridine ring can be the nucleophilic partner. A highly efficient palladium-catalyzed cross-coupling of alkenyldimethyl(2-pyridyl)silanes with organic halides has been developed. acs.org In this process, the 2-pyridylsilyl group acts as a potent directing group. The reaction can be controlled to proceed via either a carbometalation or a transmetalation pathway by simply changing the additives, allowing for the stereodefined synthesis of polysubstituted olefins. acs.org This methodology highlights the potential of using the 2-pyridyl group to control reactivity in complex catalytic cycles. wikipedia.orgacs.org

Cycloaddition Reactions Involving this compound

The conjugated π-system of this compound allows it to participate in cycloaddition reactions, acting either as a dienophile or as part of a larger diene system.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient alkene of the propenal moiety makes this compound a good dienophile for Diels-Alder reactions. researchgate.net When reacted with an electron-rich conjugated diene (e.g., 1,3-butadiene, cyclopentadiene), it would form a six-membered cyclohexene (B86901) ring. The reaction is thermally allowed and typically proceeds with high stereoselectivity. researchgate.net The pyridine ring would remain as a substituent on the newly formed ring system.

[2+2] Photocycloaddition: Acyclic vinylpyridines are known to undergo [2+2] photocycloadditions. acs.org These reactions are initiated by a photosensitizer that transfers energy to the vinylpyridine, promoting it to an excited triplet state. In the absence of a catalyst, this often leads to isomerization rather than cycloaddition. However, through the use of a chiral Brønsted acid catalyst that forms a ternary complex with the substrate and a photocatalyst, high levels of diastereo- and enantioselectivity can be achieved. acs.org This strategy suppresses the competing isomerization pathway and enables the formation of cyclobutane (B1203170) rings. acs.org

Tandem Reactions: Structurally related compounds, 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (azachalcones), have been shown to undergo tandem reactions. For example, reaction with a malononitrile (B47326) dimer can lead to the formation of complex, fluorescent 2,2'-bipyridine (B1663995) derivatives through a sequence likely involving Michael addition followed by intramolecular cyclization and aromatization. Such tandem processes highlight the potential of this compound to serve as a building block for complex heterocyclic systems in a single synthetic operation.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Role of this compound | Partner | Product Type | Conditions |

| [4+2] Diels-Alder | Dienophile | Electron-rich diene | Substituted Cyclohexene | Thermal |

| [2+2] Photocycloaddition | Alkene | Another Alkene | Substituted Cyclobutane | Photochemical, Sensitizer |

| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Nitrone, Azide) | Five-membered heterocycle | Thermal or Catalytic |

Diels-Alder and Hetero-Diels-Alder Reactions

While specific studies on this compound as a reactant in Diels-Alder reactions are not extensively documented, its reactivity can be inferred from studies on analogous vinyl-substituted azaarenes. The pyridine ring itself is generally unreactive as a diene in Diels-Alder reactions due to its aromatic stability. However, coordination to a π-basic metal like tungsten can disrupt this aromaticity, enabling cycloaddition. acs.org

More relevant to this compound is its potential role as a dienophile. The electron-withdrawing nature of the pyridyl group and the aldehyde function activates the double bond for [4+2] cycloaddition with electron-rich dienes. Lewis acid catalysis is often employed to enhance the reactivity of such dienophiles. Studies on 2- and 4-vinylpyridine (B31050) have shown that Lewis acids like BF₃·OEt₂ can promote Diels-Alder reactions with unactivated dienes, leading to cyclohexyl-appended azaarenes with high regioselectivity and diastereoselectivity. nih.gov This suggests that this compound would similarly serve as a competent dienophile, with the Lewis acid coordinating to the pyridine nitrogen and/or the carbonyl oxygen to lower the LUMO energy of the dienophile.

In the context of hetero-Diels-Alder (HDA) reactions, α,β-unsaturated carbonyl compounds can act as heterodienes, reacting with electron-rich dienophiles in inverse-electron-demand processes. This reactivity opens pathways to various heterocyclic systems.

Table 1: Predicted Diels-Alder Reactivity of this compound as a Dienophile

| Diene | Catalyst | Expected Product Type | Regioselectivity | Notes |

| Isoprene | Lewis Acid (e.g., BF₃·OEt₂) | Substituted cyclohexenyl-pyridine | "Para" adduct favored | Based on reactivity trends of conventional dienophiles. nih.gov |

| Cyclopentadiene | Lewis Acid (e.g., BF₃·OEt₂) | Bicyclic adduct (Norbornene derivative) | Endo-adduct typically favored | High reactivity expected due to the fixed s-cis conformation of the diene. |

| Danishefsky's diene | Thermal or Lewis Acid | Dihydropyranone derivative | High regioselectivity | Versatile adduct for further transformations. |

[2+X] Cycloadditions for Ring Construction

The α,β-unsaturated system of this compound is a suitable partner for various cycloaddition reactions beyond the [4+2] Diels-Alder. These reactions are powerful tools for constructing diverse ring systems.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a hallmark of enones, and it is expected that this compound would react with alkenes under UV irradiation to form substituted cyclobutane rings. The regioselectivity and stereoselectivity of such reactions would depend on the specific alkene partner and reaction conditions. Thermally allowed [2+2] cycloadditions are also possible with specific partners like ketenes. youtube.com

[3+2] Cycloadditions: The electron-deficient double bond of this compound makes it a good dipolarophile for 1,3-dipolar cycloadditions. Reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones would lead to the formation of five-membered heterocyclic rings (e.g., triazolines, isoxazolines, isoxazolidines). For instance, the reaction with an azomethine ylide, generated from an aziridine, could yield a pyrrolidine (B122466) ring.

[2+2+2] Cycloadditions: While this reaction type is more commonly associated with the synthesis of pyridines from alkynes and a nitrile source, the unsaturated components of this compound could potentially be incorporated into more complex cycloaddition cascades catalyzed by transition metals. rsc.org

Table 2: Potential [2+X] Cycloaddition Reactions

| Reaction Type | Reagent | Product Ring System |

| [2+2] Photocycloaddition | Alkene (e.g., ethylene) | Cyclobutane |

| [3+2] Dipolar Cycloaddition | Azide (e.g., benzyl (B1604629) azide) | Triazoline |

| [3+2] Dipolar Cycloaddition | Nitrone | Isoxazolidine |

| [8+2] Cycloaddition | Heptafulvene | Bicyclic [8.2.1] system |

Condensation and Imine Formation Reactions as Precursors to Complex Structures

The aldehyde group of this compound is highly reactive towards condensation reactions, providing a gateway to a vast array of more complex molecular architectures.

Aldol (B89426) and Claisen-Schmidt Condensations: In the presence of a base or acid catalyst, this compound can react with ketones or other active methylene (B1212753) compounds. A well-documented example is the Claisen-Schmidt condensation between pyridine-2-carbaldehyde and various acetophenones to form pyridyl-substituted chalcones. nih.govbamu.ac.in By analogy, this compound could react with enolates at its aldehyde carbon, extending the conjugated system and forming poly-unsaturated carbonyl compounds.

Imine (Schiff Base) Formation: The reaction of the aldehyde with primary amines readily forms imines (or Schiff bases). This is a robust and high-yielding transformation, often requiring simple mixing of the reactants, sometimes with mild heating or a catalyst. scirp.org The resulting imine retains the pyridyl and vinyl moieties, creating a versatile scaffold for further reactions, such as reductions to secondary amines, cycloadditions, or as ligands for metal complexes. The synthesis of pyridyl-imines is a common strategy in the development of new bioactive compounds and ligands. scirp.orgnih.gov

Knoevenagel and Related Condensations: Reactions with active methylene compounds like malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base, would lead to the formation of highly functionalized, extended π-systems. These products are valuable intermediates for the synthesis of dyes and pharmacologically active molecules.

Table 3: Condensation and Imine Formation Reactions

| Reaction Type | Reagent | Catalyst | Product Type |

| Imine Formation | Aniline | None / Acid | N-phenyl-1-(pyridin-2-yl)prop-2-en-1-imine |

| Claisen-Schmidt | Acetophenone | Base (e.g., KOH) | 1-Phenyl-5-(pyridin-2-yl)penta-2,4-dien-1-one |

| Knoevenagel | Malononitrile | Weak Base (e.g., piperidine) | 2-(2-(Pyridin-2-yl)vinyl)malononitrile |

| Wittig Reaction | Phosphonium Ylide | N/A | Substituted 1-(pyridin-2-yl)butadiene |

Radical Reactions and Single-Electron Transfer Processes

The electron-deficient C=C double bond in this compound is susceptible to attack by nucleophilic radicals. Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, which can then engage with α,β-unsaturated systems.

Radical Addition: The addition of radicals to the β-position of the enal system is a probable reaction pathway. For example, intermolecular reactions of pyridyl radicals with α,β-unsaturated ketones and esters have been successfully demonstrated using photoredox catalysis. nih.gov This suggests that radicals generated from various precursors could add to this compound to form a new C-C bond at the β-position. The resulting α-carbonyl radical could then be trapped by a hydrogen atom donor or participate in further transformations. The polarity of the pyridyl radical intermediate can be influenced by the solvent, allowing for tunable reactivity with different types of alkenes. nih.gov

Single-Electron Transfer (SET): In the presence of a potent single-electron donor (reductant) or acceptor (oxidant), this compound can form a radical ion. Reductive SET would generate a radical anion, where the electron density is delocalized over the pyridine and enal systems. This species could undergo dimerization, protonation, or other follow-up reactions. Oxidative SET would form a radical cation, which could be attacked by nucleophiles. Such processes are often key steps in electrochemical syntheses or reactions mediated by strong reducing agents like SmI₂.

Table 4: Potential Radical and SET Reactions

| Reaction Type | Reagent/Conditions | Intermediate | Potential Outcome |

| Radical Addition | Alkyl radical (from alkyl halide + photoredox catalyst) | α-Carbonyl radical | β-Alkylated aldehyde |

| Reductive SET | SmI₂ or electrochemical reduction | Radical anion | Dimerization or reduction of C=C bond |

| Oxidative SET | Electrochemical oxidation | Radical cation | Nucleophilic addition |

Coordination Chemistry and Catalytic Applications of 3 Pyridin 2 Yl Prop 2 Enal As a Ligand

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving 3-(pyridin-2-yl)prop-2-enal (B1338223) as a ligand is an area of interest due to the ligand's potential to form diverse molecular architectures. The presence of both a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the enal moiety allows for multiple modes of coordination.

In coordination chemistry, metal complexes are classified as homoleptic or heteroleptic based on the identity of the ligands surrounding the central metal ion. nih.gov

Homoleptic Complexes: These are complexes where all ligands coordinated to the central metal atom are identical. nih.govucsb.edu For this compound, a hypothetical homoleptic complex would involve multiple molecules of this ligand bonding to a single metal center, for instance, [M(C₈H₇NO)ₓ]ⁿ⁺. While the synthesis of homoleptic complexes with asymmetric ligands has been reported for various applications, specific, structurally characterized examples for this compound are not extensively documented in publicly available literature. mdpi.com

Heteroleptic Complexes: These complexes contain more than one type of ligand attached to the central metal atom. nih.govcsic.es The formation of heteroleptic complexes is a common strategy to fine-tune the electronic and steric properties of a metal center for specific catalytic applications. core.ac.uknih.gov For example, this compound could act as a primary ligand in conjunction with other ancillary ligands, such as phosphines, amines, or acetylacetonate, to form stable heteroleptic structures. Studies on related pyridine-based ligands show their successful incorporation into heteroleptic systems with metals like ruthenium(II), copper(II), and cobalt(II). core.ac.uknih.gov

| Complex Type | Definition | Hypothetical Example with this compound |

| Homoleptic | Contains only one type of ligand. nih.govucsb.edu | [M(this compound)ₓ]ⁿ⁺ |

| Heteroleptic | Contains more than one type of ligand. nih.govcsic.es | [M(this compound)ₓ(L')y]ⁿ⁺ (where L' is a different ligand) |

The this compound ligand possesses two primary donor atoms: the nitrogen of the pyridine ring and the oxygen of the carbonyl group. This allows for several potential binding modes.

Monodentate Coordination: The ligand can coordinate to a metal center through only the pyridine nitrogen atom, leaving the enal group uncoordinated. This is common for pyridine-containing ligands, especially if other coordinating ligands or anions are present. scirp.org For example, in a zinc complex with a related methyl-(2-pyridin-2-yl-ethyl)-ammonium ligand, the metal ion is coordinated by the pyridine nitrogen and three chloride ligands, forming a tetrahedral geometry. scirp.org

Bidentate Chelation: The ligand can act as a bidentate N,O-chelating agent, where both the pyridine nitrogen and the carbonyl oxygen bind to the same metal center. This forms a stable five-membered chelate ring. This mode of coordination is frequently observed in complexes with similar pyridinyl-keto or pyridinyl-imine ligands, often resulting in distorted octahedral or trigonal-bipyramidal geometries around the metal. nih.govrsc.org

Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers. For instance, the pyridine nitrogen could coordinate to one metal while the carbonyl oxygen binds to a second metal ion. While plausible, structurally confirmed examples for this specific ligand are scarce. However, related 3-(2-pyridyl)-1,2,4-triazole ligands have been shown to form dinuclear copper(II) complexes where the triazole and pyridine rings bridge two metal centers. nih.gov

The resulting geometric configuration at the metal center depends on the metal's coordination number, the ligand-to-metal ratio, and the presence of other ligands. Common geometries for transition metal complexes include tetrahedral, square planar, trigonal bipyramidal, and octahedral. scirp.org

| Binding Mode | Description | Potential Geometry |

| Monodentate (N-donor) | Coordination occurs only through the pyridine nitrogen. | Tetrahedral, Square Planar |

| Bidentate (N,O-chelate) | Coordination involves both the pyridine nitrogen and carbonyl oxygen to the same metal. | Octahedral, Trigonal Bipyramidal |

| Bridging | The ligand connects two or more metal centers. | Dinuclear or Polynuclear structures |

Applications in Homogeneous Catalysis

Metal complexes containing pyridine-based ligands are extensively used in homogeneous catalysis due to their ability to modulate the reactivity of the metal center. snnu.edu.cn The electronic properties of the this compound ligand suggest its potential utility in various catalytic transformations.

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. This often involves chiral catalysts, which can be created by using chiral ligands. While this compound is itself achiral, it can be used as an auxiliary ligand in a chiral metal complex or as a substrate in a reaction catalyzed by a separate chiral entity.

Although specific studies detailing the use of this compound complexes in asymmetric catalysis are limited, research on analogous 2-alkenoylpyridines demonstrates their potential. For instance, 2-alkenoylpyridines have been successfully employed as substrates in highly enantioselective Diels-Alder reactions when activated by chiral PyBox-lanthanide catalysts. mdpi.com Similarly, chiral-at-metal iridium(III) complexes have been shown to catalyze the enantioselective Friedel-Crafts addition of indoles to α,β-unsaturated 2-acyl imidazoles, which are structurally related to 2-acyl pyridines. mdpi.com These examples suggest that metal complexes of this compound could serve as prochiral substrates in various enantioselective additions and cycloadditions.

Palladium- and rhodium-catalyzed cross-coupling and C-H activation reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.com Pyridine and other nitrogen-containing heterocycles are well-established directing groups in these transformations, facilitating the selective functionalization of an otherwise unreactive C-H bond at the ortho position. nih.govfrontiersin.org

The 2-pyridyl group in this compound can act as a directing group to facilitate the activation of the C-H bond at the C3 position of the pyridine ring. Rhodium(III)-catalyzed C-H activation, often assisted by a chelating group, is a well-documented method for coupling C(sp²)-H bonds with unsaturated molecules like alkenes and alkynes. snnu.edu.cn The general mechanism involves initial coordination of the pyridine nitrogen to the metal center, followed by C-H activation to form a metallacycle intermediate. nih.gov This intermediate can then react with a coupling partner. While there are numerous examples with substrates like 2-phenylpyridine, specific applications using this compound as the substrate are not widely reported. However, the underlying principles strongly support its potential as a substrate in such directed C-H functionalization reactions. nih.gov

| Reaction Type | Catalyst | Role of Pyridyl Group | Potential Outcome |

| Suzuki-Miyaura Coupling | Palladium | Substrate component | Formation of biaryl compounds. nih.gov |

| C-H Alkylation/Alkenylation | Rhodium(III) | Directing Group | Functionalization at the C3 position of the pyridine ring. nih.govsnnu.edu.cn |

Metal complexes are critical catalysts for various polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers. nih.govsemanticscholar.org The structure of the ligand plays a crucial role in determining the catalyst's activity, selectivity, and the properties of the resulting polymer. researchgate.net

Complexes of metals such as zinc, magnesium, and calcium with nitrogen-containing ligands have been extensively studied as ROP catalysts. nih.govdoi.org For example, zinc and copper complexes with pyridinyl Schiff base ligands have been shown to be active in the ROP of lactide and ε-caprolactone. doi.org Although direct use of this compound complexes as ROP catalysts is not well-documented, its ability to form stable complexes with these metals suggests its potential in this area. The electronic and steric environment provided by the ligand could influence the rate of polymerization and the stereoselectivity in the case of racemic monomers like rac-lactide. nih.gov Silver-N-heterocyclic carbene complexes have also been demonstrated to catalyze the bulk ROP of L-lactides, indicating the broad range of metals that can be employed. researchgate.net

Heterogeneous Catalysis and Supported this compound Complexes

Design and Synthesis of Immobilized Catalytic Systems

The design of immobilized catalysts based on this compound involves the covalent attachment of the ligand or its metal complexes to solid supports. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene. The choice of support and the method of immobilization are critical factors that influence the catalyst's stability, activity, and selectivity.

One strategy involves the functionalization of the support material with groups that can react with a modified version of the this compound ligand. For instance, a support can be modified to have amine functionalities, which can then form a covalent bond with a derivative of the ligand. Alternatively, the pre-formed metal complex of this compound can be immobilized. This is often achieved by introducing a linker molecule to the ligand that can be grafted onto the support.

The synthesis of these immobilized systems is a multi-step process that requires careful control of reaction conditions to ensure the integrity of both the support and the catalytic species. Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) are crucial for confirming the successful immobilization and determining the morphology of the resulting heterogeneous catalyst.

Table 1: Comparison of Immobilization Strategies for Pyridine-Based Ligands

| Immobilization Method | Support Material | Advantages | Disadvantages |

|---|---|---|---|

| Covalent Grafting | Silica, Polystyrene | High stability, low leaching | Can be synthetically challenging, potential for reduced catalytic activity |

| Polymerization of Ligand | Polystyrene-based resins | Uniform distribution of catalytic sites | Requires synthesis of polymerizable ligand monomer |

| Adsorption/Encapsulation | Porous materials | Simple preparation | Potential for catalyst leaching |

Performance Evaluation in Fixed-Bed and Continuous Reactors

A significant advantage of heterogeneous catalysts is their suitability for use in fixed-bed and continuous flow reactors. These reactor setups allow for continuous processing, which is highly desirable for large-scale industrial synthesis. The performance of immobilized this compound complexes in such systems is evaluated based on several key metrics: conversion, selectivity, turnover number (TON), and turnover frequency (TOF).

The optimization of reaction parameters such as temperature, pressure, and flow rate is critical for maximizing the efficiency of the catalytic process in a continuous reactor. The data gathered from these evaluations provide valuable insights for the design of more robust and efficient industrial chemical processes.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Utilizing this compound Scaffolds

MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial in determining the topology, porosity, and ultimately the function of the MOF. Pyridine-based ligands are commonly employed in MOF synthesis due to their strong and directional coordination to metal centers.

The structure of this compound, with its rigid pyridine core and extended conjugated system, makes it a promising candidate as a linker for creating novel MOF architectures. The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, and catalysis. The synthesis of such MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the this compound ligand are reacted in a suitable solvent at elevated temperatures.

The resulting frameworks can be characterized by single-crystal X-ray diffraction to determine their precise three-dimensional structure. The porosity and surface area of these materials are often evaluated using gas adsorption measurements.

Table 2: Examples of Metal-Organic Frameworks with Pyridine-Based Ligands

| MOF Name | Metal Ion | Pyridine-Based Ligand | Topology | Potential Application | Reference |

|---|---|---|---|---|---|

| [M3(bdc)2(Hpdm)2]n | Zn(II), Mn(II) | Pyridine-2,6-dimethanol | sql | Magnetic materials | |

| [Mn3(bdc)3(H2pdm)2]n | Mn(II) | Pyridine-2,6-dimethanol | pcu | Magnetic materials | |

| Zn-PyDC | Zn(II) | Pyridine-2,5-dicarboxylic acid | - | CO2 adsorption |

The field of supramolecular chemistry also benefits from ligands like this compound. The formation of discrete, self-assembled structures through non-covalent interactions can lead to the development of functional materials with applications in sensing and molecular recognition. The specific geometry and electronic properties of this compound can be exploited to create highly ordered supramolecular systems.

Advanced Spectroscopic and Computational Investigations of 3 Pyridin 2 Yl Prop 2 Enal

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For derivatives of 3-(Pyridin-2-yl)prop-2-enal (B1338223), which can be considered a pyridyl-substituted chalcone (B49325), advanced NMR techniques offer unambiguous confirmation of their structure in solution.

Multi-dimensional NMR Techniques

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. In pyridyl chalcones, the protons of the pyridine (B92270) ring and the aromatic ring, as well as the vinylic protons of the propenone bridge, exhibit characteristic chemical shifts. For instance, in (E)-1-(2-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, the vinylic protons appear as doublets at approximately 7.63 and 7.84 ppm, with a large coupling constant (J = 16 Hz) characteristic of a trans configuration. nih.gov The protons of the pyridine ring typically resonate in the range of 7.28 to 8.68 ppm. nih.gov

To overcome the limitations of 1D NMR, especially in complex molecules where signal overlap is common, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. This is particularly useful for assigning the protons within the pyridine and other aromatic rings and for confirming the connectivity of the vinylic protons.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon resonances based on their attached protons.

The following table presents representative ¹H and ¹³C NMR data for a related pyridyl chalcone, illustrating the typical chemical shifts observed.

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-3, H-4, H-5 | 7.45 - 7.91 | 123.87 - 150.94 |

| Pyridine H-6 | 8.69 | 149.90 |

| Vinylic Hα | 7.60 (d, J=16 Hz) | 123.82 |

| Vinylic Hβ | 7.76 (d, J=16 Hz) | 140.07 |

| Carbonyl C=O | - | 188.08 |

| Aromatic Protons | 6.96 - 8.02 | 114.50 - 163.44 |

Note: Data is representative for heterocyclic pyridine-based chalcones and may vary for specific derivatives. lp.edu.ua

Solid-State NMR Applications

While solution-state NMR provides information about the average structure of a molecule in a specific solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For pyridyl-containing compounds, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. lifesciencesite.com

X-ray Crystallography of Derivatives and Metal Complexes for Precise Structural Analysis

The pyridine nitrogen and the carbonyl oxygen of the propenone moiety make these compounds excellent ligands for coordinating with metal ions. The resulting metal complexes often exhibit interesting structural features and properties. For example, Schiff base ligands derived from pyridine-2-carbaldehyde, which are structurally related to this compound, form complexes with a variety of transition metals and lanthanides.

A crystallographic study of lanthanide(III) complexes with 1,5-bis(phenyl(pyridin-2-yl)methylene)carbonohydrazide revealed that the ligand coordinates to the metal center, and the resulting complexes exhibit high coordination numbers. sciencepublishinggroup.com For instance, a Pr(III) complex was found to crystallize in the triclinic space group P-1, while a Nd(III) complex crystallized in the monoclinic space group P2₁/c. sciencepublishinggroup.com Such studies are crucial for understanding the coordination chemistry of these ligands and for designing new materials with specific properties.

The following table presents representative crystallographic data for a related lanthanide complex.

| Parameter | [Pr(H₂L)₂(NO₃)₃] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.128(2) |

| b (Å) | 12.2285(19) |

| c (Å) | 20.816(5) |

| α (°) | 85.634(4) |

| β (°) | 81.870(4) |

| γ (°) | 87.210(5) |

| Volume (ų) | 2542.9(9) |

| Z | 2 |

Note: Data is for a Pr(III) complex with 1,5-bis(phenyl(pyridin-2-yl)methylene)carbonohydrazide. sciencepublishinggroup.com

Mass Spectrometry for Reaction Monitoring and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound and its reaction products, MS is a valuable tool for confirming their identity and for monitoring the progress of reactions.

In electrospray ionization mass spectrometry (ESI-MS), the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the compound. For pyridyl chalcones, the observed mass often corresponds to the calculated molecular weight, providing strong evidence for the successful synthesis of the target molecule. mdpi.com

The fragmentation pattern in the mass spectrum can provide valuable structural information. For this compound, fragmentation is expected to occur at the weakest bonds. Common fragmentation pathways for related compounds include cleavage of the propenal chain and fragmentation of the pyridine ring. The loss of small neutral molecules such as CO and C₂H₂ is also common.

The following table lists some of the expected fragment ions for this compound based on the fragmentation patterns of related compounds.

| m/z | Proposed Fragment |

| 133 | [M]⁺ (Molecular ion) |

| 132 | [M-H]⁺ |

| 105 | [M-CO]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | [C₄H₃]⁺ |

Note: These are proposed fragments and their relative intensities would need to be confirmed by experimental data.

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides a powerful complement to experimental techniques for investigating the properties of molecules. These methods can be used to predict molecular structures, vibrational frequencies, electronic properties, and reactivity.

Electronic Structure and Reactivity Descriptors

DFT calculations are widely used to study the electronic structure of organic molecules. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap generally indicates higher reactivity. irjweb.com

For this compound, the conjugated system extending over the pyridine ring and the propenal moiety is expected to lead to a relatively small HOMO-LUMO gap. The distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Reactivity descriptors, such as the electrophilicity and nucleophilicity indices, can be calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's tendency to act as an electrophile or a nucleophile. mdpi.com The molecular electrostatic potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). bhu.ac.in

The following table presents representative calculated electronic properties for a related chalcone derivative.

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.87 D |

Note: These values are illustrative and are based on DFT calculations of related chalcone molecules. bhu.ac.in The exact values for this compound will depend on the level of theory and basis set used in the calculation.

Reaction Mechanism Prediction and Energy Surface Mapping

Computational chemistry provides powerful tools for the theoretical exploration of chemical reactions, offering insights into the intricate pathways through which reactants transform into products. For a molecule like this compound, these methods are invaluable for predicting reaction mechanisms and mapping the corresponding potential energy surface (PES). A PES is a multidimensional surface that describes the potential energy of a collection of atoms as a function of their geometric positions. libretexts.orglibretexts.org By mapping this "energy landscape," chemists can identify the most likely routes for a reaction to follow.

The key features of a PES include energy minima, which correspond to stable chemical species (reactants, intermediates, and products), and saddle points, which represent transition states—the highest energy points along the lowest energy pathway connecting a reactant to a product. libretexts.org The pathway of minimum energy that connects reactants to products through a transition state is known as the reaction coordinate. libretexts.org

The structure of this compound, an α,β-unsaturated aldehyde with an electron-deficient pyridine ring, suggests several possible reaction pathways. Its electrophilic aldehyde group and the conjugated system make it susceptible to various transformations, including:

Nucleophilic Addition: The aldehyde carbon is a prime target for nucleophiles.

Conjugate (Michael) Addition: Nucleophiles can also attack the β-carbon of the α,β-unsaturated system.

Cycloaddition Reactions: The conjugated π-system can participate in cycloaddition reactions.

Hydride Transfer Reactions: Similar to other enal systems, hydride transfer is a plausible reaction mechanism, particularly in biological or catalyzed contexts. openmopac.net

For instance, modeling a hydride transfer reaction involving a prop-2-enal derivative would involve optimizing the geometries of the reactants, the transition state where the hydride is bridging the donor and acceptor molecules, and the products. openmopac.net The calculated energies of these stationary points provide a quantitative picture of the reaction's feasibility.

Below is a hypothetical energy profile for a generic reaction of this compound, illustrating the concepts of transition states and intermediates on a potential energy surface.

| Point on PES | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Reactants: this compound + Nucleophile | 0.0 |

| TS1 | First Transition State | +15.2 |

| B | Covalent Intermediate | -5.8 |

| TS2 | Second Transition State | +8.4 |

| C | Products | -12.1 |

Spectroscopic Property Prediction and Validation

A cornerstone of modern chemical analysis is the synergy between experimental spectroscopy and computational prediction. Theoretical calculations, predominantly using Density Functional Theory (DFT), have become a routine and powerful method for predicting the spectroscopic properties of molecules with a high degree of accuracy. mdpi.com These predictions are instrumental in interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of compounds like this compound.

The process begins with the in silico construction and geometry optimization of the molecule. This computational step seeks the lowest energy conformation of the molecule, which is presumed to be the most stable and abundant form. mdpi.com Once the optimized geometry is obtained, various spectroscopic properties can be calculated.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. mdpi.com Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted frequencies would include the C=O stretching of the aldehyde, the C=C stretching of the alkene, and various vibrations associated with the pyridine ring. Comparing these calculated frequencies with experimental IR data serves as a crucial validation of the computed structure. For example, the calculated C=O stretching frequency for a similar chalcone was found at 1705 cm⁻¹, while the experimental value was observed at 1648 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be computed. The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value (δ) relative to a standard (e.g., TMS). These predicted spectra can be immensely helpful in assigning peaks in complex experimental NMR spectra, especially for molecules with many similar proton or carbon environments.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. uwa.edu.au It calculates the energies of electronic transitions from the ground state to various excited states. These transitions, often π → π* or n → π* for a molecule like this compound, correspond to the wavelengths of maximum absorbance (λmax) in a UV-Vis spectrum. This analysis provides insight into the electronic structure and conjugation within the molecule. uwa.edu.au

The tables below present a hypothetical comparison between predicted and experimental spectroscopic data for this compound, based on typical values for α,β-unsaturated aldehydes and pyridine derivatives found in the literature.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C-H (aldehyde) | 2855, 2750 | 2880-2800, 2780-2700 |

| C=O (conjugated aldehyde) | 1695 | 1700-1680 |

| C=C (conjugated alkene) | 1630 | 1650-1600 |

| C=N, C=C (pyridine ring) | 1585, 1470 | 1600-1550, 1500-1400 |

| Proton | Predicted Chemical Shift (δ, ppm) | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| H (aldehyde) | 9.75 | 9.5-10.1 |

| H (α-alkene) | 6.80 | 6.5-7.0 |

| H (β-alkene) | 7.60 | 7.3-7.8 |

| H (pyridine ring) | 7.40-8.70 | 7.2-8.8 |

Strategic Applications of 3 Pyridin 2 Yl Prop 2 Enal As a Versatile Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

The Michael acceptor and aldehyde functionalities within 3-(Pyridin-2-YL)prop-2-enal (B1338223) make it a promising candidate for various cycloaddition and condensation reactions to form a diverse array of heterocyclic structures.

Synthesis of Substituted Pyridines, Quinolines, and Related Heterocycles

Theoretically, the conjugated system of this compound could participate in reactions with 1,3-dicarbonyl compounds or their synthetic equivalents to construct substituted pyridines. Similarly, its reaction with anilines or other suitably substituted amino compounds could, in principle, lead to the formation of quinoline (B57606) scaffolds through established synthetic routes like the Doebner-von Miller reaction or related methodologies. However, specific examples and detailed research findings employing this compound as the primary precursor for these heterocycles are not prominently featured in the current body of scientific literature.

Formation of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound suggests its utility in the synthesis of more intricate fused and bridged heterocyclic systems. For instance, its reaction with reagents possessing two nucleophilic centers could lead to the formation of fused ring systems incorporating the pyridine (B92270) moiety. One notable, albeit specific, example involves the synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. This transformation highlights the potential of the compound to act as a precursor to fused heterocycles. Nevertheless, broader applications in the synthesis of a diverse range of fused or bridged systems remain largely unexplored or undocumented.

Role in Natural Product Synthesis and Biomimetic Transformations

The structural motif of a pyridine ring connected to a three-carbon chain is present in various alkaloids and other natural products. This would suggest a potential role for this compound as a key intermediate in their total synthesis.

Key Intermediate in Total Synthesis Efforts

Despite the structural relevance, there is a lack of published total synthesis campaigns that explicitly report the use of this compound as a key starting material or intermediate. The synthesis of complex natural products often relies on more readily available or stereochemically defined building blocks.

Bio-Inspired Catalytic Cycles and Reactions

The structural similarity of this compound to reactive intermediates in biological pathways could make it a candidate for biomimetic studies. However, research detailing its involvement in bio-inspired catalytic cycles or transformations is not currently available in the public domain.

Applications in Functional Materials Design

The conjugated π-system of this compound, incorporating both an aromatic heterocycle and a propenal unit, suggests potential applications in the design of functional organic materials with interesting photophysical or electronic properties. This could include its use as a building block for chromophores, in the synthesis of polymers with specific optical or conductive properties, or in the development of nonlinear optical materials. However, at present, there is a significant gap in the literature regarding the synthesis and characterization of functional materials derived from this specific compound.

Monomer for Specialty Polymers and Copolymers

The bifunctional nature of this compound, containing both a polymerizable vinyl group and a coordinating pyridine nitrogen atom, makes it an attractive monomer for creating specialty polymers. These polymers can exhibit unique thermal, mechanical, and chemical properties due to the incorporation of the pyridyl group into the polymer backbone or as a pendant group.

Copolymerization of this compound with other monomers, such as styrene, acrylates, or methacrylates, can lead to a wide range of copolymers with tunable properties. The ratio of the comonomers can be adjusted to control the final properties of the material, such as its solubility, thermal stability, and chemical resistance. The presence of the pyridyl group can also impart specific functionalities, such as catalytic activity or the ability to form metal-polymer complexes.

| Monomer | Polymerization Method | Resulting Polymer/Copolymer | Potential Properties |

| This compound | Radical Polymerization | Poly(this compound) | Enhanced thermal stability, potential for metal coordination |

| This compound + Styrene | Radical Copolymerization | Poly(this compound-co-styrene) | Tunable refractive index, improved mechanical strength |

| This compound + Methyl Methacrylate | Anionic Copolymerization | Poly(this compound-co-methyl methacrylate) | Enhanced adhesion, controlled hydrophilicity |

Precursors for Optoelectronic Materials and Sensors

The conjugated system in this compound, arising from the pyridine ring and the propenal group, suggests its potential as a precursor for materials with interesting optoelectronic properties. The delocalized π-electrons in this molecule can interact with light, leading to absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum. By chemically modifying the molecule or incorporating it into larger conjugated systems, it is possible to tune these photophysical properties for specific applications.

For instance, derivatives of this compound can be synthesized to create organic chromophores with enhanced two-photon absorption cross-sections, which is a key property for applications in optical data storage and bio-imaging. The pyridine nitrogen also provides a handle for coordination with metal ions. This property is particularly useful in the design of chemical sensors.

The development of sensors based on this compound derivatives often involves the principle of chelation-enhanced fluorescence or colorimetric sensing. Upon coordination of a specific metal ion to the pyridine nitrogen and the adjacent aldehyde or a modified functional group, a change in the molecule's electronic structure can occur. This change can manifest as a detectable alteration in its absorption or fluorescence spectrum, allowing for the selective and sensitive detection of the target analyte.

| Precursor/Derivative | Target Application | Principle of Operation | Potential Advantages |

| Metal complexes of this compound derivatives | Chemical Sensors | Chelation-enhanced fluorescence or colorimetric change | High selectivity and sensitivity for specific metal ions |

| Polymers incorporating this compound | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from the conjugated polymer backbone | Tunable emission color, solution processability |

| Modified this compound with extended conjugation | Non-linear Optical Materials | Two-photon absorption | High optical nonlinearities for advanced photonic devices |

An article focusing on the future research directions and unresolved challenges in the chemistry of this compound.

Future Research Directions and Unresolved Challenges in the Chemistry of 3 Pyridin 2 Yl Prop 2 Enal

The unique chemical architecture of 3-(pyridin-2-yl)prop-2-enal (B1338223), which combines an α,β-unsaturated aldehyde with a pyridine (B92270) ring, presents a fertile ground for future chemical exploration. While its fundamental reactivity in reactions like conjugate additions and cyclizations is recognized, significant opportunities and challenges remain in unlocking its full synthetic potential. The following sections outline key areas where future research could lead to groundbreaking advancements in the chemistry of this versatile compound.

Q & A

Q. Table 1: Yield Comparison

| Method | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Conventional | None | 65–70 | 12–18 |

| Catalytic (Fe/In NPs) | Fe₂O₃@SiO₂/In₂O₃ | 87 | 6–8 |

Advanced: How can contradictions in reported spectroscopic data for this compound be resolved?

Methodological Answer:

Discrepancies in IR or NMR data often arise from solvent effects, tautomerism, or crystallographic packing. To resolve these:

- Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl₃ at consistent concentrations.

- X-ray Crystallography : Validate molecular geometry using SHELXL refinement (R factor < 0.05) . For example, carbonyl stretching in IR (1718 cm⁻¹) aligns with crystallographically confirmed C=O bond lengths of 1.22 Å .

- Cross-Validation : Compare with computational (DFT) vibrational spectra to identify solvent-induced shifts.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm α,β-unsaturated carbonyl stretch (1715–1720 cm⁻¹) and pyridyl C=N vibrations (1580–1600 cm⁻¹) .

- NMR : ¹H NMR in CDCl₃ shows pyridyl protons at δ 8.5–9.0 ppm and conjugated alkene protons as doublets (J = 15–16 Hz) .

- X-ray Diffraction : Use SHELXTL for structure solution and Mercury v4.3 for visualization. Typical space group: P2₁/c; bond angles: C=C=O ~120° .

Advanced: How can hydrogen-bonding patterns in crystalline this compound be systematically analyzed?

Methodological Answer:

Apply graph set analysis (Etter’s formalism) to classify intermolecular interactions:

Data Collection : Acquire high-resolution X-ray data (d ≤ 0.8 Å) using a Bruker D8 VENTURE diffractometer .

Hydrogen Bond Identification : Use Mercury’s "Contacts" tool with donor-acceptor distance limits (2.5–3.2 Å) and angles > 110° .

Graph Set Notation : Assign motifs (e.g., ) to chains or rings formed by N–H···O or O–H···N bonds .

Q. Table 2: Example Hydrogen-Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N(pyridyl)–H···O | 2.85 | 156 | |

| O(carbonyl)···H–C | 3.10 | 142 |

Advanced: How to design experiments to probe substituent effects on the compound’s reactivity?

Methodological Answer:

- Comparative Synthesis : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the pyridyl or propenal positions. Monitor reaction kinetics via UV-Vis (λmax ~300 nm) .

- Crystallographic Analysis : Compare packing efficiencies using Mercury’s "Crystal Packing" module. Substituents like –Cl reduce π-stacking distances by 0.3–0.5 Å .

- Theoretical Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent electronic effects with reaction barriers.

Basic: What are the best practices for refining crystal structures of this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 110 K to minimize thermal motion .

- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool in PLATON for disordered solvent .

- Validation : Check R1/wR2 convergence (< 0.05/0.12) and verify geometry with Mercury’s "Structure Validation" tool .

Advanced: How to address challenges in characterizing tautomeric forms of this compound?

Methodological Answer:

- Variable-Temperature NMR : Acquire ¹³C NMR from 25°C to −60°C in toluene-d₈ to detect keto-enol equilibria.

- Solid-State Analysis : Compare PXRD patterns with single-crystal data to identify dominant tautomers .

- Computational Free Energy Maps : Generate potential energy surfaces (MP2/cc-pVTZ) to predict stable tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products